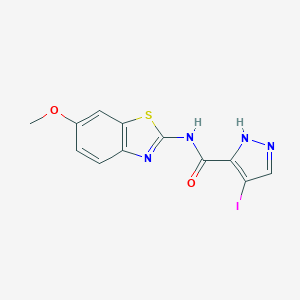

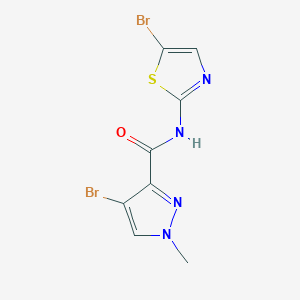

![molecular formula C18H13NS B280481 3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B280481.png)

3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole (DPP) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It belongs to the family of pyrrolo[2,1-b][1,3]thiazole derivatives, which have shown promising results in various fields such as medicinal chemistry, material science, and organic electronics.

Wirkmechanismus

The mechanism of action of 3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole is not fully understood, but it is believed to interact with various biological targets, including enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinases and phosphodiesterases, which are involved in cell signaling pathways. This compound has also been shown to modulate the activity of ion channels, such as voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects, depending on the target and concentration. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells, by targeting specific signaling pathways. This compound has also been shown to have anti-inflammatory and antioxidant effects, by modulating the production of cytokines and reactive oxygen species. In vivo studies have shown that this compound can reduce pain and inflammation in animal models of neuropathic pain and arthritis, by targeting ion channels and inflammatory mediators.

Vorteile Und Einschränkungen Für Laborexperimente

3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. This compound can also be easily synthesized in large quantities, using standard laboratory equipment and procedures. However, this compound has some limitations, such as its low water solubility, which can limit its use in biological assays. This compound can also be sensitive to light and air, which can affect its stability and reactivity.

Zukünftige Richtungen

There are several future directions for the research and development of 3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole-based materials and compounds. One direction is the synthesis of new this compound derivatives with improved properties, such as higher solubility, stability, and specificity for biological targets. Another direction is the application of this compound-based materials in emerging fields, such as artificial intelligence, quantum computing, and biotechnology. This compound-based materials have shown potential for use in these fields, due to their unique electronic and optical properties. Finally, the development of new methods for the synthesis and characterization of this compound-based materials will be critical for advancing our understanding of their properties and potential applications.

Synthesemethoden

The synthesis of 3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole involves the condensation of 2-aminobenzonitrile and 2-bromothiophene in the presence of a base and a palladium catalyst. The reaction proceeds through a series of intermediate steps, including the formation of a palladium complex and subsequent cyclization to form the final product. The yield and purity of the product can be optimized by adjusting the reaction conditions, such as temperature, solvent, and catalyst concentration.

Wissenschaftliche Forschungsanwendungen

3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole has been extensively studied for its potential applications in various fields, including organic electronics, photovoltaics, and bioimaging. In organic electronics, this compound has been used as a building block for the synthesis of semiconducting materials with high charge carrier mobility and stability. In photovoltaics, this compound-based materials have shown promising results as electron acceptors in organic solar cells, due to their ability to absorb light in the visible and near-infrared regions. In bioimaging, this compound derivatives have been used as fluorescent probes for the detection of biomolecules and cellular structures.

Eigenschaften

Molekularformel |

C18H13NS |

|---|---|

Molekulargewicht |

275.4 g/mol |

IUPAC-Name |

3,6-diphenylpyrrolo[2,1-b][1,3]thiazole |

InChI |

InChI=1S/C18H13NS/c1-3-7-14(8-4-1)16-11-18-19(12-16)17(13-20-18)15-9-5-2-6-10-15/h1-13H |

InChI-Schlüssel |

OVPZCIWZZPOYLC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CN3C(=C2)SC=C3C4=CC=CC=C4 |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CN3C(=C2)SC=C3C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

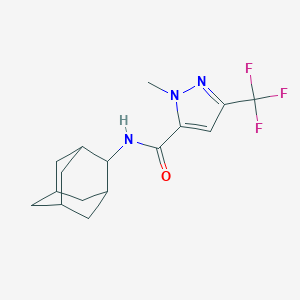

![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B280398.png)

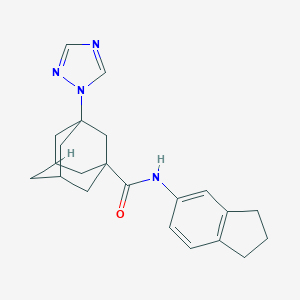

![N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280401.png)

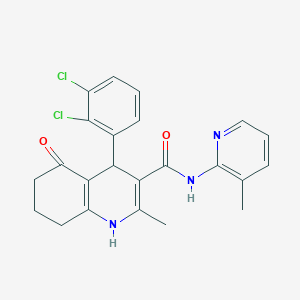

![N-(3,5-dibromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280403.png)

![2-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B280412.png)

![3-[(4-chlorophenoxy)methyl]-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B280419.png)

![4-chlorophenyl [5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B280421.png)